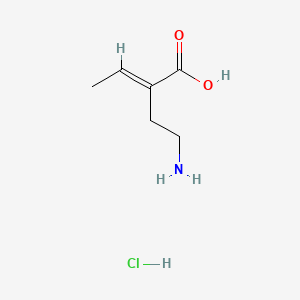

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2. It has an average mass of 165.618 Da and a monoisotopic mass of 165.055649 Da . This compound is an impurity of Vigabatrin, which is a novel antiepileptic drug .

Molecular Structure Analysis

The molecular structure of “(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride” consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Scientific Research Applications

Synthesis of Baclofen Derivatives : (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids were synthesized as conformationally restricted analogues of baclofen (Allan & Tran, 1981).

Luminescent Molecular Crystals : (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid was synthesized and used to create organic molecular crystals with stable photoluminescence at ambient conditions (Zhestkij et al., 2021).

Anti-bacterial Activity of Oxadiazoles : Fatty acid hydrazides of various enoic acids were used to synthesize biologically active 1,3,4-oxadiazoles with good antimicrobial activity, particularly against E. coli (Banday, Mattoo & Rauf, 2010).

N-Glycosyl α-Amino Acids Synthesis : A method for synthesizing unnatural N-glycosyl α-amino acids was developed, using derivatives of 2-(N-glycosyl)aminobut-3-enoic acid, potentially applicable in glycobiology research and medicinal chemistry (Tao et al., 2014).

Preparation of (E)-3-Acylprop-2-enoic Acids : A new method for preparing (E)-3-acylprop-2-enoic acids was found, offering a general access to these compounds known for various biological activities (Obrecht & Weiss, 1989).

Synthesis of Radiolabelled GABA Analogs : A synthesis process for [3H]E- and [3H]Z-4-aminobut-2-enoic acids was reported, which can be used as conformationally restricted analogs of the neurotransmitter GABA (Duke et al., 1993).

Inhibitory Studies of Organotin(IV) Esters : Novel organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid were studied for their inhibitory effects against various strains including bacterial, fungal, and tumoral, showing significant potency (ur-Rehman et al., 2012).

Substrate Specificity in GABA Aminotransferase : The substrate and inhibitory properties of various analogues, including (E)-4-amino-3-(4-chlorophenyl)but-2-enoic acid, were determined, providing insights into the enzyme's active site topology (Silverman et al., 1987).

properties

IUPAC Name |

(E)-2-(2-aminoethyl)but-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGMPSQHDFRIGR-DPZBITMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CCN)/C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride | |

CAS RN |

1379403-11-8 |

Source

|

| Record name | 2-(2-Aminoethyl)but-2-enoic acid hydrochloride, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379403118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)

![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)